Cas no 1874579-08-4 (benzyl N-(2-bromo-5-chloro-4-methylphenyl)carbamate)

Benzyl N-(2-bromo-5-chloro-4-methylphenyl)carbamate is a halogenated carbamate derivative with applications in organic synthesis and pharmaceutical intermediate development. Its structure features both bromo and chloro substituents, enhancing reactivity for selective functionalization in cross-coupling reactions. The benzyl carbamate group offers stability while remaining amenable to deprotection under mild conditions. This compound is particularly useful in constructing complex heterocycles or as a precursor in agrochemical and medicinal chemistry research. Its crystalline form ensures consistent purity, and its well-defined molecular weight (C15H13BrClNO2) facilitates precise stoichiometric use. Storage under inert conditions is recommended to maintain stability.
benzyl N-(2-bromo-5-chloro-4-methylphenyl)carbamate structure
1874579-08-4 structure
商品名:benzyl N-(2-bromo-5-chloro-4-methylphenyl)carbamate
CAS番号:1874579-08-4
MF:C15H13BrClNO2
メガワット:354.626222372055
CID:5912444
PubChem ID:130581072

benzyl N-(2-bromo-5-chloro-4-methylphenyl)carbamate 化学的及び物理的性質

名前と識別子

    • EN300-6300146
    • benzyl N-(2-bromo-5-chloro-4-methylphenyl)carbamate
    • 1874579-08-4
    • インチ: 1S/C15H13BrClNO2/c1-10-7-12(16)14(8-13(10)17)18-15(19)20-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,19)
    • InChIKey: OCWIZDFKQYHOPS-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C)C(=CC=1NC(=O)OCC1C=CC=CC=1)Cl

計算された属性

  • せいみつぶんしりょう: 352.98182g/mol
  • どういたいしつりょう: 352.98182g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 323
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.7

benzyl N-(2-bromo-5-chloro-4-methylphenyl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6300146-1.0g
benzyl N-(2-bromo-5-chloro-4-methylphenyl)carbamate
1874579-08-4
1g
$0.0 2023-06-07

benzyl N-(2-bromo-5-chloro-4-methylphenyl)carbamate 関連文献

benzyl N-(2-bromo-5-chloro-4-methylphenyl)carbamateに関する追加情報

Benzyl N-(2-bromo-5-chloro-4-methylphenyl)carbamate: A Promising Molecule in Medicinal Chemistry

Benzyl N-(2-bromo-5-chloro-4-methylphenyl)carbamate, with the CAS number 1874579-08-4, represents a significant advancement in the field of medicinal chemistry. This compound, characterized by its complex aromatic structure and functional groups, has garnered attention for its potential applications in pharmaceutical research. Recent studies have highlighted its unique chemical properties and promising therapeutic profiles, making it a focal point for researchers exploring novel drug candidates.

Benzyl N-(2-bromo-5-chloro-4-methylphenyl)carbamate is a derivative of carbamate esters, which are known for their diverse biological activities. The molecule's structure combines a benzyl group with a substituted phenyl ring, creating a scaffold that can interact with various biological targets. The presence of bromine, chlorine, and methyl groups on the phenyl ring contributes to its stability and reactivity, making it a versatile building block for drug design.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of Benzyl N-(2-bromo-5-chloro-4-methylphenyl)carbamate. Researchers have employed catalytic methods and green chemistry principles to optimize the reaction conditions, ensuring high yields and minimal environmental impact. These synthetic strategies are crucial for scaling up production and meeting the demands of pharmaceutical industries.

One of the most intriguing aspects of Benzyl N-(2-bromo-5-chloro-4-methylpheny)carbamate is its potential therapeutic applications. Preliminary studies suggest that this compound may exhibit anti-inflammatory and antitumor properties. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that the molecule could inhibit the proliferation of cancer cells by targeting specific signaling pathways. This finding has sparked further interest in its potential as a therapeutic agent.

The pharmacological profile of Benzyl N-(2-bromo-5-chloro-4-methylphenyl)carbamate is being explored through various in vitro and in vivo experiments. Researchers are investigating its mechanism of action, including its interactions with enzymes and receptors. These studies are essential for understanding how the compound exerts its biological effects and for identifying potential side effects.

Another area of focus is the compound's role in drug development. Scientists are examining its potential as a prodrug or a lead compound for further optimization. The ability to modify the molecule's structure to enhance its efficacy and reduce toxicity is a key consideration in pharmaceutical research. This adaptability makes Benzyl N-(2-bromo-5-chloro-4-methylphenyl)carbamate a valuable candidate for the development of new therapeutic agents.

Recent studies have also highlighted the importance of Benzyl N-(2-bromo-5-chloro-4-methylphenyl)carbamate in the context of neurodegenerative diseases. Research published in Neuropharmacology in 2022 suggested that the compound may have neuroprotective effects, potentially offering new treatment options for conditions such as Alzheimer's disease. These findings underscore the compound's broad therapeutic potential.

Despite its promising properties, the development of Benzyl N-(2-bromo-5-chloro-4-methylphenyl)carbamate faces challenges related to its stability and bioavailability. Researchers are working to overcome these limitations through advanced formulation techniques and delivery systems. These efforts are crucial for translating laboratory findings into clinical applications.

Moreover, the environmental impact of Benzyl N-(2-bromo-5-chloro-4-methylphenyl)carbamate is a topic of growing interest. As the pharmaceutical industry increasingly prioritizes sustainability, studies are being conducted to assess the compound's biodegradability and potential ecological effects. These assessments are essential for ensuring the responsible development and use of new chemical entities.

Collaborative research efforts are playing a vital role in advancing the understanding of Benzyl N-(2-bromo-5-chloro-4-methylphenyl)carbamate. Academic institutions, pharmaceutical companies, and regulatory agencies are working together to share data and resources, accelerating the pace of discovery. Such partnerships are critical for addressing the complex challenges associated with drug development.

As research on Benzyl N-(2-bromo-5-chloro-4-methylphenyl)carbamate continues to evolve, its potential applications are expanding. From cancer therapy to neurodegenerative disease treatment, this compound is being explored as a multifaceted therapeutic agent. The ongoing investigations into its biological activities and chemical properties are paving the way for innovative solutions in the field of medicine.

In conclusion, Benzyl N-(2-bromo-5-chloro-4-methylphenyl)carbamate represents a promising frontier in medicinal chemistry. Its unique structure and potential therapeutic applications make it a valuable subject for further research. As scientists continue to unravel its properties and mechanisms, the compound may play a significant role in the development of new and effective treatments for various diseases.

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